2-(Ethylsulfonyl)aniline
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Overview
Description
2-(Ethylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S It is characterized by the presence of an ethylsulfonyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethylsulfonyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently reduced to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration of aniline followed by sulfonation and reduction steps. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(Ethylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 2-(Methylsulfonyl)aniline
- 2-(Propylsulfonyl)aniline
- 2-(Butylsulfonyl)aniline
Comparison: 2-(Ethylsulfonyl)aniline is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and physical properties. Compared to its methyl, propyl, and butyl analogs, this compound exhibits different reactivity and solubility profiles, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
2-ethylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIUERHMYOPFQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505555 |
Source
|
Record name | 2-(Ethanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31596-87-9 |
Source
|
Record name | 2-(Ethanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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